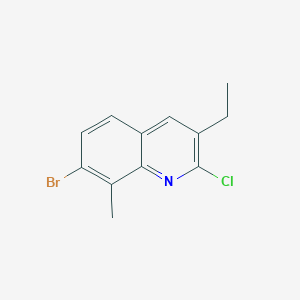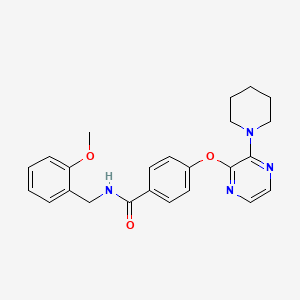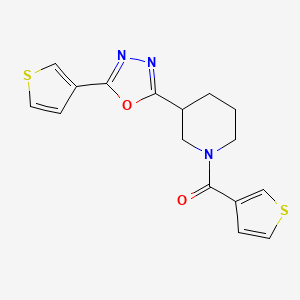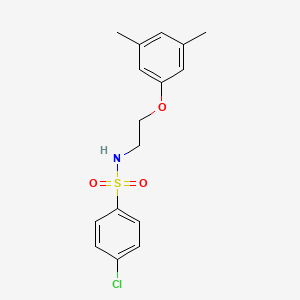
7-Bromo-2-chloro-3-ethyl-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Bromo-2-chloro-3-ethyl-8-methylquinoline is a chemical compound that belongs to the family of quinolines. It is a heterocyclic compound that is widely used in scientific research due to its unique properties. This compound is synthesized by a specific method and has various applications in the field of scientific research.
Scientific Research Applications
Catalysis and Synthetic Applications
Efficient Catalysis Systems for Synthesis : A study introduced an effective catalytic system using 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane for the one-pot synthesis of complex organic compounds, highlighting the role of such catalysts in enhancing reaction efficiency under solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Novel Synthetic Routes : Another research effort showcased the synthesis of benzo-β-carboline derivatives, including isoneocryptolepine, through a new approach involving palladium-catalyzed reactions, demonstrating innovative methods to access complex heterocyclic compounds (Hostyn et al., 2005).
Material Science and Photolabile Protecting Groups
Photochromic Materials : The development of photochromic spiropyrans and spirooxazines from bromo- or chloro-quinolines, investigated for their thermal and photo-induced isomerization, illustrates applications in creating materials responsive to light (Voloshin et al., 2008).
Photolabile Protecting Groups : Research into brominated hydroxyquinoline as a photolabile protecting group shows its utility in biological applications, offering high sensitivity to multiphoton-induced photolysis for in vivo studies (Fedoryak & Dore, 2002).
Medicinal Chemistry and Biological Applications
Antiplasmodial Activity : A study on structure-activity relationships among 7-substituted 4-aminoquinolines explored their activity against chloroquine-susceptible and -resistant Plasmodium falciparum, contributing to the search for new antimalarial agents (De et al., 1998).
Antileishmanial and Antitubercular Agents : Synthesis of 4-aminoquinoline analogues and their platinum(II) complexes highlighted their potential as new therapeutic agents against leishmaniasis and tuberculosis, demonstrating the significance of quinoline derivatives in drug development (Carmo et al., 2011).
properties
IUPAC Name |
7-bromo-2-chloro-3-ethyl-8-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNCNFGVCAQEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C(C=CC2=C1)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2652001.png)
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B2652003.png)






![3-(1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2652017.png)

![1-Ethenyl-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium; tetrafluoroboranuide](/img/structure/B2652020.png)

![N-(2,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2652023.png)
